molecular formula C16H11FN2OS B1484650 4-(2-(4-Fluorophenyl)-4-oxothiazolidin-3-yl)benzonitrile CAS No. 2131199-30-7

4-(2-(4-Fluorophenyl)-4-oxothiazolidin-3-yl)benzonitrile

Cat. No.: B1484650
CAS No.: 2131199-30-7
M. Wt: 298.3 g/mol
InChI Key: FSEODLCQVUNFRK-UHFFFAOYSA-N
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Description

4-(2-(4-Fluorophenyl)-4-oxothiazolidin-3-yl)benzonitrile is a synthetic organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4-Fluorophenyl)-4-oxothiazolidin-3-yl)benzonitrile typically involves the reaction of 4-fluorobenzonitrile with a thiazolidinone precursor. One common method includes the following steps:

    Formation of Thiazolidinone Precursor: The thiazolidinone ring is formed by the cyclization of a thiourea derivative with an α-halo ketone under basic conditions.

    Coupling Reaction: The thiazolidinone precursor is then coupled with 4-fluorobenzonitrile in the presence of a suitable base, such as potassium carbonate, and a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-(4-Fluorophenyl)-4-oxothiazolidin-3-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrile group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazolidinone derivatives.

Scientific Research Applications

4-(2-(4-Fluorophenyl)-4-oxothiazolidin-3-yl)benzonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its anticancer activity and potential as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-(4-Fluorophenyl)-4-oxothiazolidin-3-yl)benzonitrile involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of succinate dehydrogenase, affecting the production of reactive oxygen species (ROS) and the accumulation of lipofuscin and lipids .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Fluorophenyl)-2-thiazolidinone
  • 4-(4-Chlorophenyl)-2-thiazolidinone
  • 4-(4-Bromophenyl)-2-thiazolidinone

Uniqueness

4-(2-(4-Fluorophenyl)-4-oxothiazolidin-3-yl)benzonitrile is unique due to the presence of both the fluorophenyl and benzonitrile groups, which contribute to its distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable candidate for further research and development.

Properties

IUPAC Name

4-[2-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2OS/c17-13-5-3-12(4-6-13)16-19(15(20)10-21-16)14-7-1-11(9-18)2-8-14/h1-8,16H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSEODLCQVUNFRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(S1)C2=CC=C(C=C2)F)C3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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